molecular formula C26H20N4O5S2 B12006588 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one CAS No. 623940-45-4

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12006588
CAS No.: 623940-45-4
M. Wt: 532.6 g/mol
InChI Key: MWNDAPFBSYLSPE-UCQKPKSFSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core. Its structure includes:

  • A 1-phenyl-1H-pyrazole moiety substituted with a 4-ethoxy-3-nitrophenyl group at position 2.
  • A methylene bridge linking the pyrazole to the thiazolidinone ring.
  • A furan-2-ylmethyl group at position 3 of the thiazolidinone.

The molecular formula is C₂₉H₂₂N₄O₅S₂, with an average mass of 570.65 g/mol (monoisotopic mass: 570.104 Da) . The furan-2-ylmethyl group contributes π-electron density, which may influence binding affinity in biological systems.

Properties

CAS No.

623940-45-4

Molecular Formula

C26H20N4O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N4O5S2/c1-2-34-22-11-10-17(13-21(22)30(32)33)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(31)28(26(36)37-23)16-20-9-6-12-35-20/h3-15H,2,16H2,1H3/b23-14-

InChI Key

MWNDAPFBSYLSPE-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one , also known by its CAS number 623935-57-9, is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antiviral research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H22N4O4S2\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure incorporates a thiazolidinone core, which is known for its diverse pharmacological properties.

1. Antiviral Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to our target compound have been shown to inhibit the activity of viral enzymes such as RNA polymerases. In vitro tests demonstrated that certain thiazolidinone derivatives inhibited Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the micromolar range (32.2 μM and 31.9 μM) . The presence of specific substituents on the thiazolidinone ring appears to enhance antiviral efficacy.

2. Anti-Cancer Activity

The anti-cancer potential of thiazolidinones has been extensively studied. Compounds with similar structural motifs have been evaluated against various cancer cell lines, including lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancer cells. Notably, some derivatives demonstrated significant cytotoxicity, indicating a promising avenue for cancer treatment . The mechanism often involves apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . For example, certain derivatives showed comparable effects to indomethacin in carrageenan-induced paw edema models.

Case Studies

A series of studies have been conducted to assess the biological activity of thiazolidinone derivatives:

StudyCompoundActivityIC50/EC50
Datar et al. (2017)5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedioneAntidiabeticEC50: 141 μM
Rawal et al. (2008)2-(2-chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-oneAnti-HIVEC50: 10 μM
Suzuki et al. (2021)Thiazolidinone derivativesAntitumorVaries by cell line

The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:

  • Antiviral Mechanism : Inhibition of viral polymerases disrupts viral replication.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.
  • Anti-inflammatory Mechanism : Modulation of inflammatory mediator release and inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogs

Key analogs differ in substituents on the phenyl or heterocyclic groups, altering electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethoxy-3-nitrophenyl; furan-2-ylmethyl C₂₉H₂₂N₄O₅S₂ 570.65 High electron-withdrawing nitro group; furan enhances π-stacking potential.
(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 4-Isobutoxy-3-methylphenyl; furan-2-ylmethyl C₃₂H₃₀N₄O₄S₂ 622.78 Isobutoxy increases hydrophobicity; methyl group reduces electronic withdrawal.
(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-... 4-Nitrophenyl (on furan); 1,5-dimethyl-3-oxo-pyrazole C₂₉H₂₃N₅O₅S₂ 601.67 Nitro group on furan enhances electron deficiency; pyrazole modification alters steric bulk.
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 3-Fluoro-4-propoxyphenyl; 3,4-dimethoxyphenylethyl C₃₈H₃₅FN₄O₅S₂ 750.86 Fluorine introduces electronegativity; dimethoxy groups improve solubility.

Electronic and Steric Effects

  • Nitro vs. Alkoxy Groups : The target compound’s 4-ethoxy-3-nitrophenyl group creates a stronger electron-withdrawing effect compared to the 4-isobutoxy-3-methylphenyl group in , which may enhance electrophilic reactivity.
  • Fluorine and Methoxy Effects : The 3-fluoro-4-propoxyphenyl group in introduces both steric bulk and electronegativity, while 3,4-dimethoxyphenylethyl improves solubility via polar interactions .

Computational and Experimental Insights

  • QSAR Analysis : Molecular descriptors (e.g., van der Waals volume, dipole moment) derived from software like Multiwfn can predict bioavailability. The target compound’s nitro group likely increases its dipole moment, enhancing protein binding.
  • Crystallography : Tools like SHELX and ORTEP-3 have been used to resolve analogous structures, confirming the Z-configuration of the methylene bridge critical for activity .
  • Synthetic Routes: Many analogs are synthesized via condensation reactions, as seen in , where aldehydes react with thiosemicarbazides to form thiazolidinones.

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of the pyrazole intermediate, 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This step typically involves the reaction of 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine in ethanol under acidic conditions (HCl or acetic acid) at reflux temperatures (80–90°C) for 6–8 hours. The reaction proceeds via cyclocondensation, yielding the pyrazole core with an aldehyde functional group at the 4-position. The product is purified through recrystallization using ethanol or methanol, achieving yields of 65–75%.

Key parameters influencing this step include:

  • Solvent polarity : Ethanol is preferred for its ability to stabilize intermediates while facilitating byproduct removal.

  • Acid catalyst concentration : Excess HCl (10–15 mol%) accelerates cyclization but may lead to side reactions if unoptimized.

Synthesis of the Thiazolidinone Core

The thiazolidinone moiety, 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, is synthesized through a two-step process. First, furfurylamine reacts with carbon disulfide in an alkaline medium (NaOH, 10% w/v) to form the corresponding dithiocarbamate. Subsequent treatment with chloroacetic acid under reflux conditions (100°C, 4 hours) induces cyclization, yielding the thiazolidinone ring. The product is isolated via vacuum filtration and washed with cold water to remove residual reagents.

Condensation Reaction

The final step involves a Knoevenagel condensation between the pyrazole aldehyde (from Step 1.1) and the thiazolidinone core (from Step 1.2). This reaction is conducted in anhydrous ethanol or dimethylformamide (DMF) using piperidine or triethylamine as a base catalyst (5–10 mol%). The mixture is heated at 60–70°C for 12–16 hours, during which the methylene bridge forms between the pyrazole and thiazolidinone units. Post-reaction, the crude product is precipitated by cooling and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from acetonitrile.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies highlight the impact of solvent polarity on condensation efficiency:

SolventCatalystTemperature (°C)Yield (%)Purity (%)
EthanolPiperidine705892
DMFTriethylamine707289
AcetonitrileDBU806594

Data adapted from.

DMF enhances reaction rates due to its high polarity, but may necessitate longer purification steps. Piperidine, while less basic than DBU (1,8-diazabicycloundec-7-ene), minimizes side reactions such as aldol adduct formation.

Temperature and Time Dependence

The condensation reaction exhibits temperature-sensitive kinetics. At 70°C, yields plateau after 14 hours, whereas lower temperatures (50°C) require 24 hours for comparable conversion. Excessive heating (>80°C) promotes decomposition, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, pyrazole-H), 7.82–7.45 (m, 9H, aromatic-H), 6.72 (d, 1H, furan-H), 5.21 (s, 2H, -CH2-furan), 4.12 (q, 2H, -OCH2CH3), 1.43 (t, 3H, -OCH2CH3).

    • ¹³C NMR : Peaks at 177.8 ppm (C=S) and 166.2 ppm (C=O) confirm the thiazolidinone ring.

  • Mass Spectrometry : ESI-MS (m/z): 533.2 [M+H]⁺, consistent with the molecular formula C26H20N4O5S2.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥95% for recrystallized batches, with retention times of 8.2 minutes.

Comparative Analysis with Related Compounds

The preparation of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one shares similarities with analogous thiazolidinone hybrids but differs in two critical aspects:

  • Substituent Compatibility : The ethoxy-nitro group on the phenyl ring necessitates mild reaction conditions to prevent nitro reduction, unlike methyl or halogen substituents.

  • Methylene Bridge Stability : The exocyclic double bond in this compound is susceptible to isomerization under acidic conditions, requiring pH control during purification .

Q & A

Q. How do substituents (e.g., nitro, ethoxy) influence pharmacokinetics?

  • Methodological Answer :
  • Nitro Group : Increases metabolic stability but may cause hepatotoxicity (CYP450 inhibition) .
  • Ethoxy Group : Enhances solubility (clogP ~2.5 vs. clogP ~3.8 for methyl analogs) .
  • In Silico ADMET : SwissADME predicts moderate bioavailability (F ≈ 50%) and blood-brain barrier penetration .

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